tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
Description
tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (CAS 2375248-53-4) is a chiral compound with molecular formula C₈H₁₈ClNO₃ and molecular weight 211.69 g/mol . It features a tert-butyl ester group, an amino group, and a hydroxyl group at positions 2 and 3, respectively, in the (2R,3S) configuration. This compound is primarily used in pharmaceutical synthesis as a protected amino acid intermediate, enabling stereoselective peptide coupling . It requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and heat .
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFRQWDQDYNNF-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a pressurized reactor, the carboxylic acid group of (2R,3S)-2-amino-3-hydroxybutanoic acid undergoes nucleophilic attack by isobutylene, facilitated by HCl. The tert-butyl ester forms via an SN1 mechanism , while the amino group is simultaneously protonated to yield the hydrochloride salt. Optimal conditions include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Pressure | 2–3 atm (isobutylene) | |
| Reaction Time | 12–24 hours | |
| Solvent | Dichloromethane or DMF | |
| Yield | 70–85% |
Stereochemical Integrity
The (2R,3S) configuration must be preserved during esterification. Mild acidic conditions (pH 1–2) and low temperatures minimize epimerization at the α-carbon. Post-reaction analyses via chiral HPLC or polarimetry confirm enantiomeric excess (ee) >98%.
Chiral Resolution of Racemic Mixtures
When racemic starting materials are unavoidable, diastereomeric salt resolution separates the (2R,3S) isomer. This method, though laborious, is effective for small-scale production.
Resolution Protocol
- The racemic amino acid is reacted with a chiral resolving agent (e.g., (1S)-camphorsulfonic acid) to form diastereomeric salts.
- Fractional crystallization isolates the desired (2R,3S)-salt.
- The resolved amino acid is subjected to tert-butyl esterification as in Section 1.
Protection/Deprotection Strategies for Functional Groups
Multi-step syntheses often require temporary protection of the amino or hydroxyl groups to prevent side reactions.
Boc Protection and Deprotection
- Protection : The amino group of 2-amino-3-hydroxybutanoic acid is shielded with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (pH 9–10).
- Esterification : The Boc-protected acid is reacted with tert-butyl alcohol via Steglich esterification (DCC/DMAP).
- Deprotection : Treatment with HCl in dioxane removes the Boc group, concurrently forming the hydrochloride salt.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF | 90% | |
| Esterification | DCC, DMAP, tert-BuOH | 85% | |
| HCl Deprotection | 4M HCl/dioxane, 25°C | 95% |
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost efficiency and minimal waste.
Continuous Flow Reactor Systems
Patents describe continuous flow setups for tert-butyl esterifications, reducing reaction times from 24 hours to 2–3 hours. Isobutylene gas is recycled, improving atom economy.
Crystallization Optimization
Anti-solvent crystallization using methyl tert-butyl ether (MTBE) achieves 99% purity with a single crystallization step.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
Biochemistry
- Enzyme Mechanism Studies : The compound is utilized to explore enzyme mechanisms and protein-ligand interactions. Its ability to act as both a substrate and an inhibitor allows researchers to investigate various biochemical pathways.
Pharmaceutical Development
- Precursor for Drug Synthesis : It serves as a precursor for synthesizing pharmaceutical compounds, including potential antiviral agents. The structural properties facilitate further modifications that enhance bioactivity against viral targets.
Synthetic Chemistry
- Intermediate in Organic Synthesis : The compound is employed as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.
Enzyme Interaction Studies
Research has demonstrated that tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride effectively modulates the activity of specific proteases. The presence of the tert-butyl group increases binding affinity compared to other derivatives, making it a valuable tool in enzyme kinetics studies.
Pharmaceutical Applications
In recent studies, this compound has been shown to be a precursor for novel antiviral agents. Its unique structural properties allow for modifications that enhance efficacy against viral targets, highlighting its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Stereoisomeric Variants
- (2S,3R)-tert-Butyl 2-Amino-3-hydroxybutanoate Hydrochloride (CAS 69320-90-7) Shares the same molecular formula (C₈H₁₈ClNO₃) and weight (211.69 g/mol) but has inverted stereochemistry . Differences in biological activity are expected due to enantiomeric specificity in drug-receptor interactions. Hazard profile includes H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), similar to the (2R,3S) isomer .
tert-Butyl (2S)-2-Amino-3-methyl-butanoate Hydrochloride (CAS 13518-40-6)
- Molecular formula: C₉H₁₉ClNO₂; molecular weight: 209.71 g/mol .
- Structural differences: A methyl group replaces the hydroxyl at position 3.
- Reduced polarity compared to the target compound, leading to lower water solubility.
- Applications: Intermediate in non-polar peptide derivatives or lipophilic drug candidates .
(2S,3R)-Methyl 3-Amino-2-((tert-butoxycarbonyl)amino)butanoate Hydrochloride (CAS 115282)
- Molecular formula: C₁₁H₂₂ClN₃O₄ (estimated); includes a methyl ester and Boc-protected amino group .
- Key difference: Dual protection (ester and Boc) enhances stability during multi-step syntheses.
- Commercial availability on platforms like ECHEMI facilitates bulk procurement .
Research and Application Insights
- Stereochemical Impact : The (2R,3S) configuration of the target compound is critical for synthesizing enantiopure drugs, such as β-lactam antibiotics or protease inhibitors, where incorrect stereochemistry reduces efficacy .
- Solubility and Reactivity : The hydroxyl group in the target compound enhances water solubility compared to the 3-methyl analog, making it preferable for aqueous-phase reactions .
- Safety Profiles : While the target compound primarily poses skin/eye irritation risks, the (2S,3R)-isomer adds oral toxicity (H302) and respiratory irritation (H335), necessitating stricter handling protocols .
Biological Activity
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, also known as (2S,3R)-tert-butyl 2-amino-3-hydroxybutanoate hydrochloride, is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
- Chemical Formula : C8H18ClNO3
- CAS Number : 69320-90-7
- Molecular Structure : The compound features a tert-butyl group which contributes to its steric properties and influences its reactivity and stability in biological systems.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing multiple biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound's ability to form hydrogen bonds allows it to interact effectively with proteins and enzymes, potentially influencing their activity.
- Metabolic Pathways : Research indicates that compounds similar to this may play roles in metabolic pathways, suggesting potential therapeutic applications.
Biological Activities
The compound exhibits various biological activities that have been documented in scientific literature:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for antibiotic development .
- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases .
- Modulation of Metabolic Processes : The compound may influence metabolic processes through its interactions with metabolic enzymes, impacting biosynthetic pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride | Benzyl group instead of tert-butyl | Different hydrophobicity affecting solubility |
| (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride | Methyl group instead of hydroxyl | Variation in reactivity due to sterics |
| (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride | Ethyl group instead of tert-butyl | Altered pharmacokinetics due to size |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes involved in amino acid metabolism, suggesting a role in regulating metabolic pathways.
- Neuroprotective Study : In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride with high enantiomeric purity?
- Methodology : Synthesis typically involves stereoselective methods to preserve the (2R,3S) configuration. For example:
- Use chiral auxiliaries or catalysts to control stereochemistry during amino acid coupling or hydroxylation steps.
- Employ anhydrous conditions to minimize side reactions (e.g., hydrolysis of the tert-butyl ester) .
- Purify intermediates via crystallization or chromatography to remove diastereomers. Reaction progress should be monitored by TLC or HPLC to confirm enantiomeric excess .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodology :
- NMR spectroscopy : Analyze , , and 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry and hydrogen bonding in the hydroxy and amino groups.
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight and detect impurities.
- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration .
- Polarimetry : Measure optical rotation to assess enantiomeric purity .
Q. What are the optimal storage conditions to maintain stability?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the tert-butyl group.
- Maintain temperatures below -20°C for long-term storage, as elevated temperatures can degrade the ester moiety .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence the stereochemical outcome during synthesis?
- Methodology :
- Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature) to determine rate-determining steps.
- Compare substituent effects using analogs (e.g., halogenated or methylated derivatives) to assess steric/electronic impacts on reaction pathways. Evidence suggests that bulky groups near the amino/hydroxy moieties slow down epimerization .
- Use computational modeling (DFT) to predict transition states and rationalize stereochemical preferences .
Q. What challenges arise when integrating this compound into peptide mimetics or enzyme inhibitors?
- Methodology :
- Solubility optimization : Test solubility in polar/nonpolar solvents; consider adding counterions or modifying protecting groups.
- Biological activity assays : Screen against target enzymes (e.g., proteases) to evaluate binding affinity. Note that the hydroxy group may participate in hydrogen bonding, altering inhibitor specificity .
- Metabolic stability : Use in vitro models (e.g., liver microsomes) to assess susceptibility to esterase cleavage .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodology :
- Conduct pH-dependent stability studies using HPLC to monitor degradation products. For example:
- Under acidic conditions, the tert-butyl ester may hydrolyze to the carboxylic acid.
- In basic media, the amino group could undergo deprotonation, leading to racemization.
- Compare results across multiple batches to distinguish intrinsic instability from synthesis-related impurities .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical integrity?
- Methodology :
- Optimize reaction parameters (e.g., solvent volume, catalyst loading) using design-of-experiments (DoE) approaches.
- Implement continuous-flow systems to enhance mixing and temperature control, reducing epimerization risks.
- Validate batch consistency via chiral HPLC and statistical process control (SPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
